molecular formula C6H12N4S B13664622 1-Pentyl-1H-tetrazole-5-thiol

1-Pentyl-1H-tetrazole-5-thiol

Cat. No.: B13664622
M. Wt: 172.25 g/mol
InChI Key: VSWDBRHHLLNOFC-UHFFFAOYSA-N
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Description

1-Pentyl-1H-tetrazole-5-thiol is a heterocyclic compound containing a tetrazole ring substituted with a pentyl group and a thiol group. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

The synthesis of 1-Pentyl-1H-tetrazole-5-thiol typically involves the reaction of pentylamine with thiocyanate and sodium azide under specific conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

1-Pentyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Pentyl-1H-tetrazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, making it an effective corrosion inhibitor. In biological systems, the tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

1-Pentyl-1H-tetrazole-5-thiol can be compared with other tetrazole derivatives such as:

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

1-pentyl-2H-tetrazole-5-thione

InChI

InChI=1S/C6H12N4S/c1-2-3-4-5-10-6(11)7-8-9-10/h2-5H2,1H3,(H,7,9,11)

InChI Key

VSWDBRHHLLNOFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=S)N=NN1

Origin of Product

United States

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